N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Catalyst in Coupling Reactions
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, due to its structural composition, shows potential in catalysis, particularly in coupling reactions. A study by De, Yin, and Ma (2017) demonstrated that Cu2O combined with N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system for Goldberg amidation reactions. This system works well with less reactive (hetero)aryl chlorides, expanding the scope of Cu-catalyzed reactions to include a broader range of substrates. The catalyst system exhibited good to excellent yields across various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides. It also enabled the arylation of lactams and oxazolidinones, showcasing its versatility and potential in organic synthesis and pharmaceutical research (De, Yin, & Ma, 2017).
Synthesis of Oxalamides
Research by Mamedov et al. (2016) explored a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the chemical versatility and reactivity of oxalamide compounds. This method could potentially involve intermediates or derivatives similar to this compound, highlighting its relevance in the synthesis of complex organic molecules. The new approach offers a high-yield, operationally simple methodology, contributing to the development of pharmaceuticals and other oxalamide-based compounds (Mamedov et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[(1-thiophen-2-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-13(16-9-11-3-1-7-20-11)14(19)17-10-15(5-6-15)12-4-2-8-21-12/h1-4,7-8H,5-6,9-10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNNAKZEOOHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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